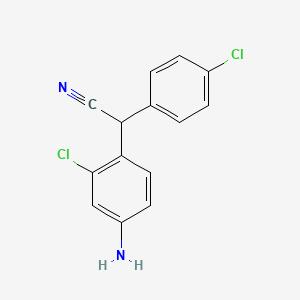

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile

Description

Properties

CAS No. |

81720-94-7 |

|---|---|

Molecular Formula |

C14H10Cl2N2 |

Molecular Weight |

277.1 g/mol |

IUPAC Name |

2-(4-amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile |

InChI |

InChI=1S/C14H10Cl2N2/c15-10-3-1-9(2-4-10)13(8-17)12-6-5-11(18)7-14(12)16/h1-7,13H,18H2 |

InChI Key |

GJYVIYJLSWIBLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

- The key initial step is the condensation of 2-nitro-4-chlorobenzene (or its alkyl-substituted analogs) with p-chlorobenzyl cyanide in an alcoholic medium.

- This reaction is performed in the presence of alkali (e.g., sodium hydroxide) to form an intermediate oxime derivative, specifically 4-chlorophenyl-α-(2-chloro-4-hydroxyimino-5-alkyl-2,5-cyclohexadien-1-ylidene)acetonitrile.

- The reaction temperature is controlled up to reflux of the solvent to ensure completion.

In Situ Reduction

- Without isolating the intermediate, the reaction mixture undergoes reduction using alkali metal sulfides or hydrogensulfide at reflux temperature.

- This step converts the oxime intermediate to the target amino compound, (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile.

- The reduction is typically carried out under controlled temperature to avoid side reactions.

Purification

- The crude product is purified by crystallization or recrystallization to achieve high purity.

- Yields reported are generally high, with purity exceeding 99% by HPLC analysis.

One-Pot Synthesis Method

A more recent and industrially attractive method involves a one-pot synthesis combining condensation and reduction steps without intermediate isolation.

Reaction Scheme

- Starting materials: 4-chloro-2-nitrotoluene and chlorobenzyl cyanide.

- The condensation reaction is performed in ethanol with sodium hydroxide at low temperature (0–25 °C) to form the condensation product.

- The pH of the reaction mixture is adjusted to 6–7 using acids such as formic acid, acetic acid, or oxalic acid.

- Reduction is then carried out in the same reaction vessel using hydrazine hydrate as the reducing agent, catalyzed by a suitable catalyst (e.g., iron trichloride with activated carbon as carrier).

- The reduction temperature is maintained between 60–80 °C under reflux conditions.

Advantages

- Avoids isolation and purification of intermediates, reducing waste and process complexity.

- High yield (~91.8%) and high purity (~99.4% by HPLC) are achievable.

- The process is scalable and environmentally friendlier compared to traditional iron powder reduction methods, which generate significant iron sludge and wastewater.

Example Experimental Conditions

| Step | Conditions | Notes |

|---|---|---|

| Condensation | 4-chloro-2-nitrotoluene (0.15 mol), chlorobenzyl cyanide (0.1575 mol), ethanol (200 g), NaOH (0.30 mol), 0–25 °C, 3 h stirring | Temperature carefully controlled to avoid side reactions |

| pH Adjustment | pH adjusted to 6–7 using dilute HCl | Ensures optimal conditions for reduction |

| Reduction | Hydrazine hydrate (0.33 mol), FeCl3 (0.8 g), activated carbon (2.5 g), reflux 60–80 °C, 2.5 h | Catalyzed reduction to amine |

| Workup and Purification | Filtration, solvent distillation, crystallization at 5 °C | Final product isolated as pale solid |

Comparative Analysis of Preparation Methods

| Feature | Classical Multi-Step Synthesis | One-Pot Synthesis Method |

|---|---|---|

| Number of Steps | Multiple (condensation, isolation, reduction) | Single pot combining condensation and reduction |

| Reducing Agent | Alkali metal sulfides or hydrogensulfide | Hydrazine hydrate with catalyst |

| Reaction Medium | Alcoholic solvents | Ethanol |

| Temperature Control | Reflux conditions for both steps | Controlled 0–25 °C for condensation, 60–80 °C for reduction |

| Purification | Requires intermediate isolation and recrystallization | Direct crystallization after reaction |

| Yield | High, but variable depending on isolation steps | High (~91.8%) |

| Environmental Impact | Generates metal sludge and wastewater | Reduced waste, more environmentally friendly |

| Industrial Scalability | More complex due to multiple steps | More suitable for scale-up |

Research Findings and Optimization Notes

- The condensation reaction is sensitive to pH and temperature; maintaining alkaline conditions during condensation and neutral to slightly acidic pH during reduction improves selectivity.

- Use of hydrazine hydrate as a reducing agent in the presence of iron-based catalysts provides efficient reduction with minimal byproducts.

- The molar ratio of hydrazine hydrate to nitroaromatic compound is critical; ratios between 1.5:1 and 4:1 have been reported to optimize reduction efficiency.

- Spectroscopic characterization (NMR, IR, MS) confirms the presence of amino and nitrile functional groups and the chlorinated aromatic rings.

- High-performance liquid chromatography (HPLC) is used to monitor purity and quantify trace impurities.

- Solid-phase extraction combined with GC/MS can be employed for detailed impurity profiling during process development.

Summary Table of Key Preparation Parameters

| Parameter | Value / Condition | Comments |

|---|---|---|

| Starting Materials | 4-chloro-2-nitrotoluene, chlorobenzyl cyanide | Commercially available or synthesized intermediates |

| Solvent | Ethanol or other alcohols | Alcoholic medium facilitates condensation |

| Base | Sodium hydroxide (NaOH) | Used in condensation step |

| Reducing Agent | Hydrazine hydrate | Catalyzed by FeCl3 and activated carbon |

| Reaction Temperature (Condensation) | 0–25 °C | Low temperature to control reaction rate |

| Reaction Temperature (Reduction) | 60–80 °C | Reflux conditions for effective reduction |

| pH during Reduction | 6–7 | Adjusted with dilute acid |

| Reaction Time | 3 h (condensation), 2.5 h (reduction) | Total reaction time ~5.5 h |

| Yield | ~91.8% | High yield with one-pot method |

| Purity (HPLC) | >99% | Suitable for further synthetic applications |

This comprehensive analysis of preparation methods for this compound highlights the evolution from classical multi-step syntheses to more efficient one-pot processes. The one-pot method offers advantages in yield, environmental impact, and scalability, making it the preferred approach in modern industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, nitro compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the production of pharmaceuticals and agrochemicals due to its unique structural features that allow for further functionalization.

Synthetic Routes

The synthesis typically involves the reaction of 4-chloroaniline with 4-chlorobenzyl cyanide. The reaction is usually conducted in the presence of bases like sodium hydroxide or potassium carbonate and solvents such as ethanol or methanol, with heating to facilitate the reaction.

Biological Applications

Antimicrobial Properties

Research has indicated that (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Research

The compound is under investigation for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy .

Pharmaceutical Development

Potential Pharmaceutical Agent

Ongoing research aims to explore this compound as a pharmaceutical agent. Its structural characteristics suggest it could interact with biological targets relevant to disease pathways, particularly in cancer and infectious diseases .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to serve as a building block for various colorants used in textiles and coatings.

Case Studies

-

Antiviral Activity Study

A study evaluated N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues for their inhibitory activities against respiratory syncytial virus (RSV). The results indicated that certain derivatives exhibited significant antiviral effects, highlighting the potential of this compound class in therapeutic applications against viral infections . -

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial properties of this compound against various pathogens. The results demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(4-Amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile

- Molecular Formula : C₁₄H₁₀Cl₂N₂

- Molecular Weight : 277.15 g/mol (calculated from and ).

- Key Features: The molecule consists of two chlorinated phenyl rings (at positions 2 and 4) and an amino group (-NH₂) on one phenyl ring, linked via an acetonitrile group.

Physicochemical Properties :

- LogP : ~4.12 (indicative of moderate lipophilicity) .

- Water Solubility : 2.293 mg/L at 25°C .

- Applications : Primarily recognized as an impurity in Closantel Sodium Salt Dihydrate, a broad-spectrum anthelmintic drug used against nematode infections .

Comparison with Structurally Related Compounds

Substituent Variations: Methylated Analog

Compound: 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 61437-85-2)

- Molecular Formula : C₁₅H₁₂Cl₂N₂

- Molecular Weight : 291.18 g/mol .

- Key Structural Difference: A methyl (-CH₃) group is introduced at the 5-position of the amino-chlorophenyl ring.

- Impact on Properties: LogP: Increases slightly to ~4.5 (higher lipophilicity due to the methyl group) . Solubility: Reduced water solubility compared to the parent compound.

Halogen-Substituted Analog

Compound : 2-Bromo-2-(4-chlorophenyl)acetonitrile (CAS 53731-99-0)

Simpler Chlorophenyl Acetonitrile

Compound : (4-Chlorophenyl)acetonitrile (CAS 140-53-4)

Heterocyclic Derivative

Compound : 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile (CAS 82626-72-0)

- Molecular Formula : C₁₅H₉Cl₂N₃

- Molecular Weight : 302.16 g/mol .

- Key Structural Difference : Incorporates an imidazo[1,2-a]pyridine ring system.

- Impact on Properties: LogP: ~3.8 (balanced lipophilicity suitable for CNS penetration). Application: Potential use in antiviral or anticancer agents due to the heterocyclic framework .

Comparative Data Table

Key Findings and Implications

Substituent Effects: Amino and Chlorine Groups: Critical for the antinematode activity of Closantel derivatives. Removal of the amino group (as in the bromo-substituted analog) abolishes this activity . Methyl Addition: Enhances metabolic stability but reduces solubility, limiting therapeutic utility .

Synthetic Relevance :

- Simpler analogs like (4-chlorophenyl)acetonitrile serve as building blocks for complex molecules, highlighting the acetonitrile group’s versatility in organic synthesis .

Biological Activity

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile, also known by its chemical structure and CAS number 81720-94-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C15H12Cl2N

- Molecular Weight : 283.17 g/mol

- IUPAC Name : this compound

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A notable investigation demonstrated that derivatives of this compound exhibited potent activity against human adenovirus (HAdV). Compounds derived from this structure showed selectivity indexes greater than 100, indicating their effectiveness while minimizing cytotoxicity. For instance, one derivative achieved an IC50 value of 0.27 μM with a CC50 of 156.8 μM, suggesting a favorable therapeutic window for further development .

Antifungal Properties

The compound has also been evaluated for its antifungal efficacy. In a study examining its effects on Candida albicans, it was found to disrupt biofilm formation and membrane permeability, leading to cell necrosis. This mechanism is attributed to the downregulation of phosphorylation processes within the fungal cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound targets specific stages in the viral life cycle, particularly the DNA replication process.

- Disruption of Cellular Integrity : In fungal cells, it interferes with membrane integrity and cellular signaling pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | HAdV | 0.27 | 156.8 | >100 |

| Antifungal | Candida albicans | N/A | N/A | N/A |

| Antimicrobial | Various Bacteria | N/A | N/A | N/A |

Case Studies

- Study on Antiviral Efficacy :

- Evaluation Against Fungal Strains :

Q & A

Basic: What are the optimal synthetic routes for (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of this compound typically involves multi-step nucleophilic substitution or condensation reactions. For example, diazonium salt intermediates (common in chlorophenyl derivatives) can be generated using isoamyl nitrite in acetonitrile under microwave-assisted heating, as demonstrated in analogous systems . Key optimization parameters include:

- Solvent selection : Aqueous acetonitrile with surfactants improves solubility and reaction homogeneity.

- Heating method : Microwave irradiation enhances reaction efficiency compared to conventional thermal methods.

- Stoichiometry : Precise molar ratios of precursors (e.g., 4-amino-2-chlorophenyl derivatives and acetonitrile-containing reagents) are critical to minimize byproducts.

Validation via XPS spectroscopy (to quantify nitrogen and chlorine content) ensures functionalization efficiency .

Basic: How can researchers resolve contradictions in reported physicochemical properties (e.g., density, pKa) for this compound?

Answer:

Discrepancies in predicted properties (e.g., density: 1.52±0.1 g/cm³, pKa: 0.21±0.10) often arise from computational vs. experimental methodologies. To address this:

- Experimental validation : Use GC-FID or HPLC with acetonitrile-based mobile phases to measure purity and confirm properties .

- Computational cross-check : Compare density functional theory (DFT) calculations with empirical data, ensuring solvent effects (e.g., acetonitrile polarity) are modeled.

- Standardized protocols : Adopt IUPAC guidelines for pKa determination in acetonitrile-water mixtures to reduce variability .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in halogenated acetonitrile derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use high-resolution detectors to capture weak diffraction signals from chlorine atoms.

- Structure refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (e.g., Cl) and twinning corrections .

- Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization, ensuring accurate bond-length and angle reporting .

For disordered structures, apply SHELXD for phase problem resolution via dual-space recycling .

Advanced: How can multi-analytical approaches (e.g., NMR, IR, XPS) address challenges in characterizing reactive intermediates during synthesis?

Answer:

- NMR spectroscopy : Use ¹H-NMR (500 MHz, CDCl₃) to monitor proton environments, particularly for acetonitrile’s nitrile group (δ ~2.0–3.0 ppm) and aromatic protons (δ ~7.4 ppm) .

- IR spectroscopy : Track C≡N stretching vibrations (~2248 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) to confirm functional group integrity .

- XPS : Quantify surface Cl and N content to assess grafting efficiency in heterogeneous reactions .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (265.722 g/mol) and isotopic patterns for chlorine .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity in acetonitrile-mediated catalytic processes?

Answer:

Acetonitrile’s polar aprotic nature facilitates:

- Nucleophilic substitutions : The nitrile group stabilizes transition states in SNAr reactions with chlorophenyl substrates.

- Catalytic cycles : Investigate ligand-metal interactions using EPR spectroscopy , particularly if the compound participates in redox-active systems (e.g., graphene-diiron nanocomposites) .

- Kinetic studies : Use stopped-flow techniques to measure reaction rates in acetonitrile, correlating solvent dielectric constant (~37.5) with intermediate stability.

Basic: What are the critical safety considerations when handling this compound in acetonitrile-based reactions?

Answer:

- Toxicity : Chlorinated aromatics and acetonitrile require PPE (gloves, respirators) due to respiratory and dermal hazards .

- Ventilation : Use fume hoods to mitigate acetonitrile vapor exposure (TLV: 40 ppm).

- Waste disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) from non-halogenated solvents per EPA guidelines .

Advanced: How can researchers leverage computational tools to predict the compound’s bioactivity or environmental persistence?

Answer:

- QSAR modeling : Train models using descriptors like logP (predicted ~2.5) and PSA (80.52 Ų) to estimate bioavailability .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes in pesticide pathways) using chlorinated analogs as templates .

- Environmental fate : Apply EPI Suite to predict biodegradation half-lives, considering the compound’s stability in acetonitrile-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.